3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, substituted with a chloro group, a difluoromethoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-(difluoromethoxy)benzoic acid, which is then converted into the corresponding benzothiophene derivative through a series of reactions involving halogenation, cyclization, and amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as nitro or amino groups.
Scientific Research Applications
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide include:
- 3-chloro-4-(difluoromethoxy)benzoic acid
- 3-chloro-4-(difluoromethoxy)benzaldehyde
- 3-chloro-4-(difluoromethoxy)phenylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its benzothiophene core. This unique structure imparts specific chemical properties and biological activities that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H10ClF2NO2S |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10ClF2NO2S/c17-13-12-10(22-16(18)19)7-4-8-11(12)23-14(13)15(21)20-9-5-2-1-3-6-9/h1-8,16H,(H,20,21) |
InChI Key |
NFCGOIQHYKOENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
Origin of Product |
United States |
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